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Abstract
11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid isolated from

the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This

compound has garnered research interest for its potential as a bronchodilator, with a proposed

mechanism of action involving the modulation of adenosine receptors and inhibition of

phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the

known physicochemical properties of 11,12-De(methylenedioxy)danuphylline, details on its

isolation, and an exploration of the signaling pathways relevant to its potential therapeutic

effects.

Physicochemical Properties
Quantitative data regarding several key physicochemical properties of 11,12-
De(methylenedioxy)danuphylline remain to be fully characterized in publicly available

literature. The following table summarizes the currently known information.
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Property Value Source

Molecular Formula C₂₃H₂₆N₂O₆ [1]

Molecular Weight 426.47 g/mol [1]

CAS Number 888482-17-5 [1][2]

Melting Point Not Reported

Boiling Point Not Reported

Solubility Not Reported

pKa Not Reported

Experimental Protocols
Isolation of 11,12-De(methylenedioxy)danuphylline from
Kopsia officinalis
While a specific, detailed protocol for the isolation of 11,12-De(methylenedioxy)danuphylline
has not been published, the general methodology for isolating alkaloids from Kopsia species

involves chromatographic techniques.[3] The following is a generalized workflow based on

common practices for natural product isolation from this genus.
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Caption: Generalized workflow for the isolation and characterization of alkaloids from Kopsia

officinalis.

Methodology:

Extraction: The dried and powdered leaves and stems of Kopsia officinalis are subjected to

extraction with an organic solvent, typically methanol or ethanol, over an extended period.

Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base liquid-

liquid partitioning to separate the alkaloids from other plant constituents. The extract is

typically dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms

of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-

polar organic solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently,

the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are

then extracted into a polar organic solvent like dichloromethane.

Chromatographic Purification: The crude alkaloid extract is further purified using a

combination of chromatographic techniques.

Silica Gel Column Chromatography: The extract is first fractionated by silica gel column

chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl

acetate followed by ethyl acetate-methanol).

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the

target compound (as determined by thin-layer chromatography) are then subjected to

further purification by HPLC, often using a reversed-phase column (e.g., C18) with a

mobile phase such as acetonitrile-water or methanol-water.

Structural Elucidation: The structure of the purified compound is confirmed using a suite of

spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry

(MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Potential Mechanism of Action and Relevant
Signaling Pathways
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The bronchodilatory effects of 11,12-De(methylenedioxy)danuphylline are hypothesized to

be mediated through two primary mechanisms: antagonism of adenosine receptors and

inhibition of phosphodiesterases (PDEs).

Adenosine Receptor Antagonism
Adenosine, upon binding to its receptors (particularly A1 and A2B) on airway smooth muscle

cells, can induce bronchoconstriction. By acting as an antagonist, 11,12-
De(methylenedioxy)danuphylline could block this effect, leading to smooth muscle relaxation

and bronchodilation. The A2A and A2B adenosine receptors are coupled to Gs proteins, which

activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP). Conversely, the A1 and A3 receptors are coupled to Gi proteins,

which inhibit adenylyl cyclase.[4][5][6][7][8]
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Caption: Proposed adenosine receptor signaling pathway modulation by 11,12-
De(methylenedioxy)danuphylline.

Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting

PDEs, 11,12-De(methylenedioxy)danuphylline could increase intracellular levels of cAMP in

airway smooth muscle cells. Elevated cAMP levels lead to the activation of Protein Kinase A
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(PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth

muscle relaxation and bronchodilation.
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Caption: Proposed mechanism of bronchodilation via phosphodiesterase inhibition by 11,12-
De(methylenedioxy)danuphylline.

Conclusion
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11,12-De(methylenedioxy)danuphylline represents a promising natural product lead for the

development of novel bronchodilators. Further research is required to fully elucidate its

physicochemical properties, refine its isolation and synthesis protocols, and definitively

characterize its mechanism of action and pharmacological profile. The information and

conceptual frameworks provided in this guide are intended to serve as a valuable resource for

researchers and drug development professionals working on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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